4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)-
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Overview
Description
3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil is a heterocyclic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring fused with a uracil moiety, which is further substituted with methyl groups. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil typically involves the following steps:
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Formation of the Furan Ring: : The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds. For instance, 2,5-dimethylfuran can be prepared by the aldol condensation of 2,5-hexanedione with aldehydes, followed by hydrogenation and cyclization .
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Coupling with Uracil: : The furan derivative is then coupled with uracil through a series of reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of 3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous-flow systems for reactions like hydrodeoxygenation and cycloaddition .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted furans, tetrahydrofuran derivatives, and oxidized furanones .
Scientific Research Applications
3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative used in organic synthesis.
2,3-Dihydro-5-methylfuran: Another furan derivative with similar structural features.
2,5-Furandione, 3,4-dimethyl-: A related compound with a furan ring and similar substitution pattern.
Uniqueness
3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil is unique due to its combination of a furan ring with a uracil moiety, which imparts distinct biological activities and synthetic versatility. This makes it a valuable compound in medicinal chemistry and organic synthesis .
Properties
CAS No. |
134924-79-1 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-10(14)13(3)11(12-7)9-5-4-8(2)15-9/h4-6H,1-3H3 |
InChI Key |
AIYFCBGHGPMPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CC(=O)N2C)C |
Origin of Product |
United States |
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